3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a piperazine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-(4-piperazin-1-yl)phenylamine with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-thione: Similar structure but with a thione group instead of an oxazolidinone ring.
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-imine: Contains an imine group instead of an oxazolidinone ring.
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-amine: Features an amine group instead of an oxazolidinone ring.
Uniqueness
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one is unique due to its specific combination of the piperazine and oxazolidinone rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(4-piperazin-1-ylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17N3O2/c17-13-16(9-10-18-13)12-3-1-11(2-4-12)15-7-5-14-6-8-15/h1-4,14H,5-10H2 |
InChI Key |
GZSQLMMMYMUSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N3CCOC3=O |
Origin of Product |
United States |
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